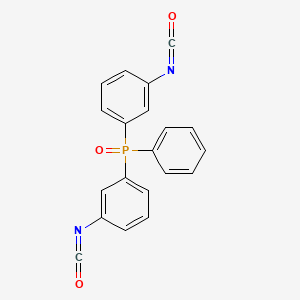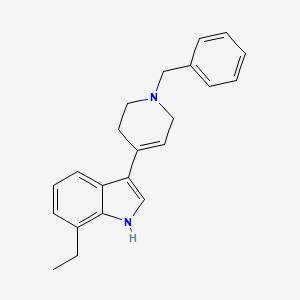
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole is a complex organic compound with a molecular formula of C22H24N2. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole typically involves the reaction of 1-benzyl-4-piperidone with 7-ethylindole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product .
Analyse Des Réactions Chimiques
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Applications De Recherche Scientifique
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole involves its interaction with molecular targets such as G-protein coupled receptors (GPCRs) and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to influence neurotransmitter systems, particularly dopamine and serotonin .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole include:
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: This compound lacks the ethyl group at the 7-position, which may affect its biological activity and binding affinity.
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole: This compound has an ethoxy group at the 5-position, which can influence its chemical reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
194036-38-9 |
|---|---|
Formule moléculaire |
C22H24N2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-7-ethyl-1H-indole |
InChI |
InChI=1S/C22H24N2/c1-2-18-9-6-10-20-21(15-23-22(18)20)19-11-13-24(14-12-19)16-17-7-4-3-5-8-17/h3-11,15,23H,2,12-14,16H2,1H3 |
Clé InChI |
KUUVBKVEIXUBHP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=CN2)C3=CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


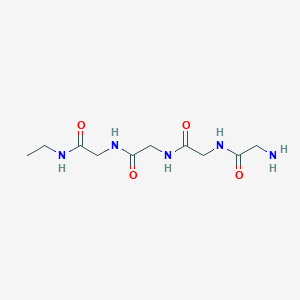
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)
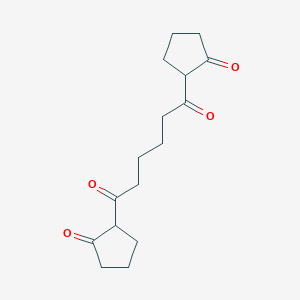



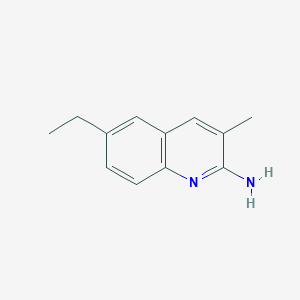


![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
